molecular formula C6H4BrN3 B6308656 6-Amino-2-bromonicotinonitrile CAS No. 1805270-30-7

6-Amino-2-bromonicotinonitrile

Cat. No.: B6308656
CAS No.: 1805270-30-7
M. Wt: 198.02 g/mol
InChI Key: LPXYUBLILWKLDP-UHFFFAOYSA-N
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Description

6-Amino-2-bromonicotinonitrile is an organic compound with the molecular formula C6H4BrN3 It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 6th position and a bromine atom at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-bromonicotinonitrile typically involves the bromination of 2-aminonicotinonitrile. The process can be summarized as follows:

    Starting Material: 2-Aminonicotinonitrile.

    Bromination: The aromatic ring of 2-aminonicotinonitrile is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, often under reflux conditions, to ensure complete bromination and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-bromonicotinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

    Oxidation and Reduction: The amino group can undergo oxidation or reduction reactions, leading to the formation of different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium phosphate (K3PO4) are commonly used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted nicotinonitrile derivatives.

    Coupling Reactions: Formation of biaryl compounds.

    Oxidation and Reduction: Formation of nitro or hydroxyl derivatives.

Scientific Research Applications

6-Amino-2-bromonicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-2-bromonicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity or bind to receptor sites, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromonicotinonitrile: Similar structure with the bromine atom at the 5th position.

    6-Amino-2-chloronicotinonitrile: Chlorine atom instead of bromine at the 2nd position.

    6-Amino-2-iodonicotinonitrile: Iodine atom instead of bromine at the 2nd position.

Uniqueness

6-Amino-2-bromonicotinonitrile is unique due to the specific positioning of the amino and bromine groups, which imparts distinct reactivity and properties. This uniqueness makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Properties

IUPAC Name

6-amino-2-bromopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-4(3-8)1-2-5(9)10-6/h1-2H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXYUBLILWKLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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